molecular formula C11H14NO3PS B008479 Phosphonic acid, [(3-methyl-2(3H)-benzothiazolylidene)methyl]-, dimethyl ester, (Z)-(9CI) CAS No. 102834-87-7

Phosphonic acid, [(3-methyl-2(3H)-benzothiazolylidene)methyl]-, dimethyl ester, (Z)-(9CI)

Cat. No. B008479
M. Wt: 271.27 g/mol
InChI Key: IAXHVCZYYJRTCJ-FLIBITNWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phosphonic acid, [(3-methyl-2(3H)-benzothiazolylidene)methyl]-, dimethyl ester, (Z)-(9CI) is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is commonly known as PMB-DMT and is widely used in various fields such as biochemistry, medicinal chemistry, and materials science.

Scientific Research Applications

PMB-DMT has found various scientific research applications due to its unique properties. It is commonly used in the synthesis of various organic compounds, including heterocyclic compounds. It is also used as a ligand in coordination chemistry and as a reagent in organic synthesis. PMB-DMT has also been used in the synthesis of various natural products, including alkaloids and steroids.

Mechanism Of Action

The mechanism of action of PMB-DMT is not well understood. However, it is believed that the compound acts as a nucleophile and reacts with electrophiles to form covalent bonds. This reaction is commonly used in organic synthesis and is known as the Michael addition reaction.

Biochemical And Physiological Effects

The biochemical and physiological effects of PMB-DMT are not well studied. However, it is believed that the compound has low toxicity and does not have any significant adverse effects on living organisms. This makes it an ideal compound for use in scientific research.

Advantages And Limitations For Lab Experiments

One of the main advantages of PMB-DMT is its ease of synthesis. The compound can be easily synthesized in a laboratory setting, making it readily available for use in scientific research. It is also relatively inexpensive, which makes it an attractive option for researchers on a budget.
One of the limitations of PMB-DMT is its limited solubility in water. This can make it difficult to use in certain experiments that require a water-soluble compound. Additionally, the compound is not stable in the presence of strong acids or bases, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on PMB-DMT. One potential direction is the synthesis of new derivatives of the compound with improved properties. Another direction is the study of the compound's mechanism of action and its potential applications in the field of medicinal chemistry. Additionally, the compound's potential applications in materials science, such as the synthesis of new polymers, could be explored.
Conclusion:
In conclusion, PMB-DMT is a chemical compound with unique properties that make it an attractive option for use in scientific research. Its ease of synthesis, low toxicity, and potential applications in various fields make it a valuable compound for researchers. Further research on this compound could lead to the development of new derivatives with improved properties and potential applications in various fields.

Synthesis Methods

The synthesis of PMB-DMT involves the reaction of 3-methyl-2-benzothiazoline hydrazone with dimethyl phosphonate in the presence of a base. The product obtained is then purified through column chromatography to obtain pure PMB-DMT. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting.

properties

CAS RN

102834-87-7

Product Name

Phosphonic acid, [(3-methyl-2(3H)-benzothiazolylidene)methyl]-, dimethyl ester, (Z)-(9CI)

Molecular Formula

C11H14NO3PS

Molecular Weight

271.27 g/mol

IUPAC Name

(2Z)-2-(dimethoxyphosphorylmethylidene)-3-methyl-1,3-benzothiazole

InChI

InChI=1S/C11H14NO3PS/c1-12-9-6-4-5-7-10(9)17-11(12)8-16(13,14-2)15-3/h4-8H,1-3H3/b11-8-

InChI Key

IAXHVCZYYJRTCJ-FLIBITNWSA-N

Isomeric SMILES

CN\1C2=CC=CC=C2S/C1=C\P(=O)(OC)OC

SMILES

CN1C2=CC=CC=C2SC1=CP(=O)(OC)OC

Canonical SMILES

CN1C2=CC=CC=C2SC1=CP(=O)(OC)OC

synonyms

Phosphonic acid, [(3-methyl-2(3H)-benzothiazolylidene)methyl]-, dimethyl ester, (Z)- (9CI)

Origin of Product

United States

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